molecular formula C19H18N4O2 B12566887 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol

4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol

Cat. No.: B12566887
M. Wt: 334.4 g/mol
InChI Key: KGKHMIDZXHFCKO-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is a complex organic compound that features a benzimidazole and pyrazole moiety These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final product is obtained by coupling these intermediates under specific conditions, such as refluxing in ethanol or using catalysts like sodium metabisulphite .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-ethyl-6-[4-(1-methylbenzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C19H18N4O2/c1-3-11-8-12(17(25)9-16(11)24)18-13(10-20-22-18)19-21-14-6-4-5-7-15(14)23(19)2/h4-10,24-25H,3H2,1-2H3,(H,20,22)

InChI Key

KGKHMIDZXHFCKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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